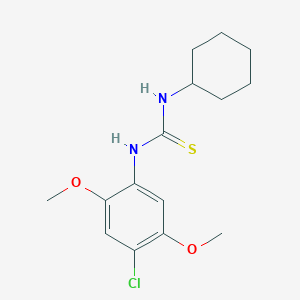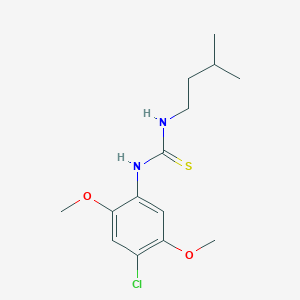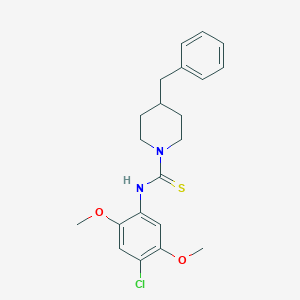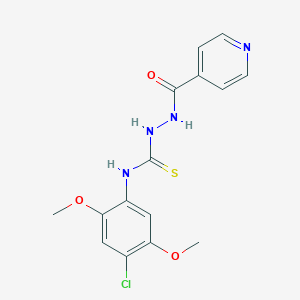
(4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine, also known as DTTA, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. DTTA has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine is not fully understood. However, studies have suggested that (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine may inhibit protein kinase CK2 by binding to its ATP-binding site. (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine may also induce apoptosis in cancer cells by activating the caspase pathway. Moreover, (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine may act as a fluorescent probe for metal ions by forming a complex with the metal ion, leading to a change in fluorescence intensity.
Biochemical and Physiological Effects:
(4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has been shown to have biochemical and physiological effects in various studies. Inhibition of protein kinase CK2 by (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has been shown to reduce cell viability and induce apoptosis in cancer cells. Moreover, (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has been shown to have a high affinity for metal ions, making it a potential probe for metal ion detection.
Avantages Et Limitations Des Expériences En Laboratoire
(4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has several advantages for lab experiments. It is relatively easy to synthesize, and its fluorescent properties make it a useful tool for metal ion detection. However, (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has limitations in terms of its solubility, which can affect its bioavailability in vivo. Moreover, the mechanism of action of (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine is not fully understood, which can limit its potential applications.
Orientations Futures
There are several future directions for the study of (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine. One direction is to further investigate its potential as an inhibitor of protein kinase CK2 and its ability to induce apoptosis in cancer cells. Another direction is to explore its potential as a fluorescent probe for metal ion detection in living cells. Moreover, future studies can focus on improving the solubility and bioavailability of (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine for in vivo applications.
Méthodes De Synthèse
(4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has been synthesized using different methods. One of the methods involves the reaction of 2-amino-4,6-dimethylpyrimidine with thioformamide in the presence of acetic acid. The reaction produces (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine as a yellow solid with a yield of 90%. Another method involves the reaction of 4,6-dimethyl-2-oxypyrimidine with thiosemicarbazide in the presence of phosphorus oxychloride. The reaction produces (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine as a white solid with a yield of 80%.
Applications De Recherche Scientifique
(4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has potential applications in various fields of scientific research. It has been studied as a potential inhibitor of protein kinase CK2, which is involved in the regulation of cell growth and differentiation. (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has also been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. Moreover, (4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine has been studied as a potential fluorescent probe for the detection of metal ions.
Propriétés
Nom du produit |
(4,5-Dihydro-thiazol-2-yl)-(4,6-dimethyl-pyrimidin-2-yl)-amine |
|---|---|
Formule moléculaire |
C9H12N4S |
Poids moléculaire |
208.29 g/mol |
Nom IUPAC |
N-(4,6-dimethylpyrimidin-2-yl)-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H12N4S/c1-6-5-7(2)12-8(11-6)13-9-10-3-4-14-9/h5H,3-4H2,1-2H3,(H,10,11,12,13) |
Clé InChI |
QUBLKMUHLYZLCY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC2=NCCS2)C |
SMILES canonique |
CC1=CC(=NC(=N1)NC2=NCCS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate](/img/structure/B216470.png)
![Ethyl 1-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216471.png)


![Ethyl 4-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216476.png)
